![molecular formula C11H17N3 B13078202 1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{bicyclo[221]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine is a compound with a unique bicyclic structure It is characterized by the presence of a bicyclo[221]heptane ring system attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with pyrazole precursors. One common method involves the use of palladium-catalyzed reactions to introduce the bicyclo[2.2.1]heptane moiety into the pyrazole ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives.
科学研究应用
1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimalarial activity, the compound may inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine: A closely related compound with similar structural features.
Bicyclo[2.2.1]heptan-2-ol derivatives: Compounds with similar bicyclic structures but different functional groups.
Bicyclo[2.2.1]heptane derivatives: Compounds with variations in the bicyclic ring system.
Uniqueness
1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine is unique due to its specific combination of the bicyclo[2.2.1]heptane ring and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
1-(2-bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c1-7-4-11(12)13-14(7)10-6-8-2-3-9(10)5-8/h4,8-10H,2-3,5-6H2,1H3,(H2,12,13) |
InChI 键 |
OLZDFLBIBQTFEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C2CC3CCC2C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
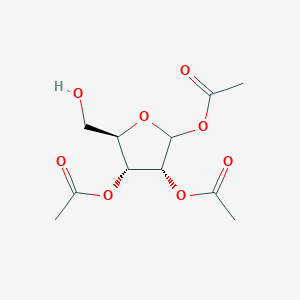
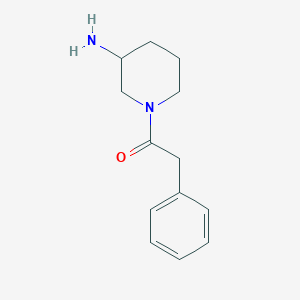
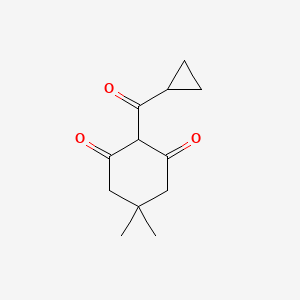
![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)

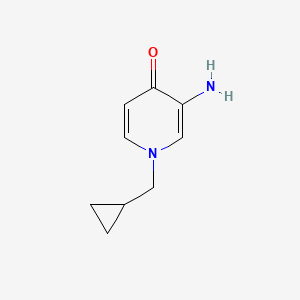

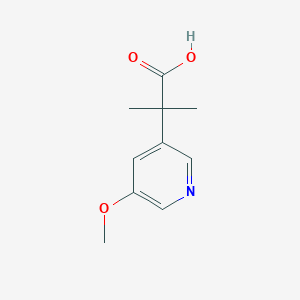
![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
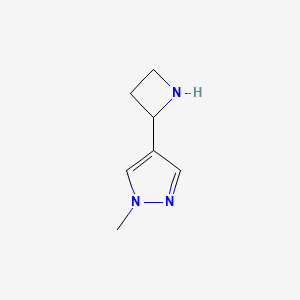
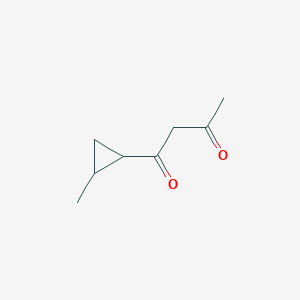
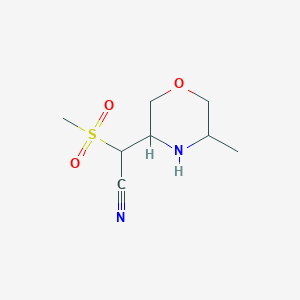
![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)
